molecular formula C9H13FN2O B1474475 2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine CAS No. 1566956-91-9

2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine

Cat. No.: B1474475
CAS No.: 1566956-91-9
M. Wt: 184.21 g/mol
InChI Key: UXLMJTJTVXXSQK-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine (CAS 1566956-91-9) is a chemical compound with the molecular formula C 9 H 13 FN 2 O and a molecular weight of 184.21 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 2-position and a N-(2-methoxyethyl)-N-methylamino group at the 4-position. As a fluorinated pyridine derivative, this amine falls into a class of compounds frequently employed as key building blocks in medicinal chemistry and drug discovery research . The incorporation of fluorine atoms and specific side chains can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making such intermediates valuable for the synthesis of more complex molecules with potential biological activity . Researchers utilize these compounds in the development of targeted molecular probes and pharmaceuticals. This product is intended for research applications and is not for human or veterinary use. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS). The product is available for online order and may require cold-chain transportation .

Properties

IUPAC Name

2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMJTJTVXXSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a methoxyethyl group attached to the nitrogen atom. Its structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Inhibition of Enzymes : Many pyridine derivatives act as inhibitors for various enzymes, including kinases and phosphodiesterases. For instance, studies have shown that modifications at the 4-position can enhance binding affinity to targets like c-Met and VEGFR-2, which are implicated in cancer progression .
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to neurodegenerative diseases. Molecular docking studies have suggested that similar derivatives can effectively bind to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease treatment .

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, a related compound demonstrated significant inhibition against c-Met and VEGFR-2 with IC50 values of 0.11 μM and 0.19 μM respectively . This suggests that this compound may exhibit similar properties due to structural similarities.

Neuroprotective Effects

In neuropharmacological studies, pyridine derivatives have shown promise in enhancing cognitive function by inhibiting AChE activity. Compounds with structural modifications have been reported to achieve up to 59.93% inhibition at specific concentrations . This indicates a potential application in treating cognitive decline associated with Alzheimer's disease.

In Vivo Studies

  • Animal Models : In vivo biodistribution studies using related compounds have indicated preferential accumulation in target tissues such as the lungs following LPS-induced inflammation, suggesting potential applications in imaging and therapeutic interventions .
  • Therapeutic Trials : Clinical trials involving similar compounds have reported varying degrees of efficacy in treating conditions such as cancer and neurodegenerative diseases, highlighting the need for further investigation into the specific activities of this compound.

Data Table: Biological Activity Summary

Activity Type Target IC50/Effect Reference
Anticancerc-Met0.11 μM
AnticancerVEGFR-20.19 μM
NeuroprotectionAChE59.93% inhibition
In Vivo DistributionLung TissueHigher uptake post-LPS

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. Research indicates that derivatives of pyridine, including 2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, can serve as effective inhibitors in various biological pathways.

Antimicrobial Activity

Studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. For instance, the compound's structural analogs have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The inhibition of specific protein kinases within the parasite has been linked to the fast-killing properties of these compounds, suggesting potential applications in antimalarial therapies .

Inhibition of Nitric Oxide Synthase (iNOS)

Research has identified this compound as a potential inhibitor of inducible nitric oxide synthase (iNOS). This enzyme plays a crucial role in inflammatory responses, and its inhibition could lead to therapeutic benefits in conditions characterized by excessive nitric oxide production, such as sepsis and chronic inflammation .

Imaging Applications

The compound has also been explored for its utility in imaging techniques, particularly Positron Emission Tomography (PET). The synthesis of radiolabeled analogs has been investigated for their ability to visualize iNOS activity in vivo, offering insights into inflammatory processes within biological systems.

PET Tracer Development

A study demonstrated that a radiolabeled version of a pyridine derivative showed preferential accumulation in inflamed tissues compared to healthy controls. This property makes it a promising candidate for developing PET tracers aimed at diagnosing and monitoring inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical for drug development. SAR studies have indicated that modifications to the pyridine ring can significantly affect the potency and selectivity of these compounds as therapeutic agents.

Modification Effect on Activity
Addition of alkyl groupsIncreased potency against iNOS
Substitution at the 6-positionAltered selectivity and binding affinity
FluorinationEnhanced metabolic stability and bioavailability

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study: Antimalarial Efficacy

In a controlled study, derivatives were tested against resistant strains of Plasmodium. Results indicated that certain modifications led to enhanced efficacy, with some compounds demonstrating IC50 values in the low nanomolar range, indicating strong antiparasitic activity .

Case Study: In Vivo Imaging

In vivo biodistribution studies using mouse models revealed that radiolabeled derivatives exhibited significant uptake in tissues with induced inflammation, providing a non-invasive method to assess disease progression and treatment efficacy .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations :

  • Pyridine (target compound) vs. pyrimidine (): Pyrimidines have two nitrogen atoms, enhancing hydrogen-bonding capacity and electronic diversity compared to pyridines.
  • Fluorine vs. Chlorine: The target’s fluorine (smaller, electronegative) may improve metabolic stability over chlorine in ’s compound .

Substituent Effects: Methoxyethyl vs. Branched Amines: The target’s N-methyl-N-(2-methoxyethyl)amine balances steric bulk and polarity, contrasting with ’s tert-butyl group, which prioritizes lipophilicity .

Biological Activity: ’s pyrimidine derivative exhibits antibacterial and antifungal activity, likely due to its fluorophenyl and methoxyphenyl substituents .

Hydrogen Bonding and Crystallography

  • ’s pyrimidine derivative forms intramolecular N–H⋯N bonds , stabilizing its conformation . The target’s methoxyethyl group may participate in C–H⋯O interactions , influencing solubility and crystal packing.
  • Fluorine’s electronegativity in the target could promote weak C–F⋯H interactions , analogous to ’s C–H⋯π bonds .

Preparation Methods

Nucleophilic Substitution on Fluoropyridines

A common approach involves starting from fluorinated pyridine derivatives, such as 2,5,6-trifluoropyridine or 2,4,5,6-tetrafluoropyridine, which undergo selective substitution of fluorine atoms by amine groups.

  • Step 1: Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
  • Step 2: Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst to yield 2-amino-3-substituted-5,6-difluoropyridine derivatives.

This method operates under mild conditions (50–150 °C, 2–10 hours) and achieves high purity products.

Step Reagents/Conditions Product Notes
1 Hydrazine monohydrate (3–8 eq), 50–150 °C 2-hydrazino-3-substituted difluoropyridine Selective fluorine substitution
2 H2 gas, Raney Ni catalyst 2-amino-3-substituted difluoropyridine Reduction of hydrazine group

Reductive Amination with 2-Methoxyethylamine

A direct method to prepare the N-(2-methoxyethyl) substituted amine involves reductive amination of 6-bromonicotinaldehyde with 2-methoxyethylamine, followed by methylation of the amino group:

  • Imine Formation: 6-bromonicotinaldehyde is reacted with 2-methoxyethylamine in dichloromethane under nitrogen, with molecular sieves to control moisture at 0.5% w/w, at 5±5 °C.
  • Reduction: The imine intermediate is reduced (commonly via catalytic hydrogenation or hydride reagents) to yield the secondary amine intermediate.
  • Methylation: The secondary amine is methylated to obtain the N-methyl derivative.

This approach is well-documented in the synthesis of related pyridin-4-amine derivatives and provides good control over substitution patterns.

Step Reagents/Conditions Product Yield/Notes
Imine formation 2-methoxyethylamine, 6-bromonicotinaldehyde, DCM, molecular sieves, 5±5 °C Imine intermediate Monitored by HPLC
Reduction Catalytic hydrogenation or hydride reagent N-(2-methoxyethyl)pyridin-4-amine Efficient conversion
Methylation Methylating agent (e.g., methyl iodide) This compound Final product

Buchwald–Hartwig Amination

Another advanced synthetic route involves Buchwald–Hartwig amination for the introduction of amino groups on the pyridine ring:

  • Starting from 2-fluoro-4-methylpyridine, the amino moiety is introduced at the C2 position via palladium-catalyzed arylamination.
  • The secondary amine formed is then protected and further functionalized.
  • This method avoids harsh conditions and palladium usage can be minimized or replaced by alternative catalysts.

This method is versatile and yields higher overall product amounts compared to traditional halogen substitution routes.

Analytical and Yield Data

Method Yield (%) Key Analytical Data Notes
Hydrazine substitution + reduction Up to 97 ESI-MS m/z 315.2 (M+1)+; 1H NMR δ 10.94 (s, 1H) High purity, mild conditions
Reductive amination + methylation ~69 1H NMR δ 10.40 (s, 1H), 3.40 (t, 2H), 3.23 (s, 3H) Controlled moisture crucial, scalable
Buchwald–Hartwig amination Up to 29.4 High regioselectivity, avoids Pd catalyst use Improved yield over older methods

Research Findings and Optimization Notes

  • The hydrazine substitution method provides a mild, efficient, and high-purity route to aminopyridine derivatives, suitable for large-scale synthesis.
  • Reductive amination with 2-methoxyethylamine requires strict moisture control (using molecular sieves) to prevent side reactions during imine formation.
  • Buchwald–Hartwig amination, while more complex, offers a versatile platform for diverse substitutions and improved yields, especially when avoiding palladium catalysts.
  • Use of cyclic sulfamidates as amine precursors has been explored for related fluorinated amines, providing practical approaches for secondary amine synthesis, though specific application to this compound is less documented.
  • Avoiding high temperature and pressure conditions enhances product purity and reduces by-products, a key consideration in pharmaceutical-grade synthesis.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages
Hydrazine substitution + reduction 3-substituted trifluoropyridine Hydrazine monohydrate, Raney Ni, H2 gas 50–150 °C, 2–10 h Up to 97 Mild, high purity, scalable
Reductive amination + methylation 6-bromonicotinaldehyde, 2-methoxyethylamine Molecular sieves, DCM, methylating agent 5 ± 5 °C for imine formation, room temp for methylation ~69 Controlled, good regioselectivity
Buchwald–Hartwig amination 2-fluoro-4-methylpyridine Pd catalyst or alternatives, base Moderate temp, inert atmosphere Up to 29.4 Versatile, avoids Pd catalyst use

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine?

Answer: The synthesis typically involves nucleophilic substitution and deprotection steps. For example:

  • Fluoroalkylation : Reacting a pyridine precursor (e.g., 4-aminopyridine) with 2-fluoroethylating agents like 1-bromo-2-fluoroethane in the presence of a base (e.g., NaH) in THF. Yield optimization requires inert conditions and temperature control (40–60°C) .
  • Methoxyethylation : Introducing the 2-methoxyethyl group via alkylation of the secondary amine using 2-methoxyethyl chloride, followed by N-methylation with methyl iodide. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers optimize purification methods for this compound?

Answer:

  • Standard Methods : Use silica gel chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate unreacted starting materials.
  • Advanced Techniques : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase improves purity (>98%) for biological assays .
  • Crystallization : Ethanol/water mixtures (1:3) can yield crystals suitable for X-ray diffraction analysis, aiding structural validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Identify protons on the pyridine ring (δ 6.5–8.5 ppm), methoxyethyl groups (δ 3.3–3.7 ppm), and methyl groups (δ 2.2–2.5 ppm).
    • ¹⁹F NMR : Confirm the fluorine substituent (δ -120 to -140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 213.1).
  • IR Spectroscopy : Detect N–H stretching (3300–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its biological activity?

Answer:

  • Dihedral Angles : X-ray crystallography reveals that the dihedral angle between the pyridine ring and methoxyethyl group (~12–15°) impacts binding to biological targets like kinases. Smaller angles enhance π-π stacking with aromatic residues in enzyme active sites .
  • Fluorine Effects : The electron-withdrawing fluorine atom increases the compound’s metabolic stability by reducing CYP450-mediated oxidation. This is critical for in vivo pharmacokinetic studies .

Q. What computational methods are used to predict the compound’s reactivity?

Answer:

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict nucleophilic attack sites on the pyridine ring.
  • MD Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to study binding dynamics to targets like dopamine receptors .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and blood-brain barrier permeability, guiding drug design .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Answer:

  • Control Experiments : Reproduce synthesis and assay conditions (e.g., pH, temperature) to isolate variables. For example, inconsistent IC₅₀ values may arise from residual solvent (DMSO) in biological assays .
  • Crystallographic Validation : Compare experimental X-ray structures with docking predictions to confirm binding modes. Discrepancies in hydrogen bonding (e.g., N–H⋯O vs. C–H⋯π interactions) require revisiting force field parameters .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Reactant of Route 2
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2-fluoro-N-(2-methoxyethyl)-N-methylpyridin-4-amine

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